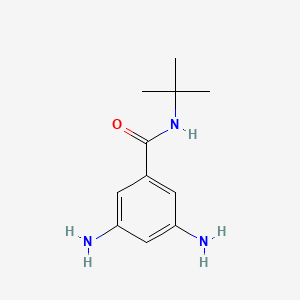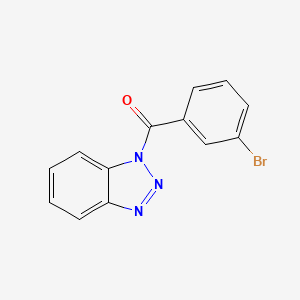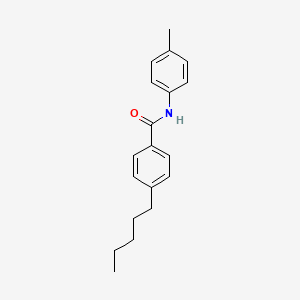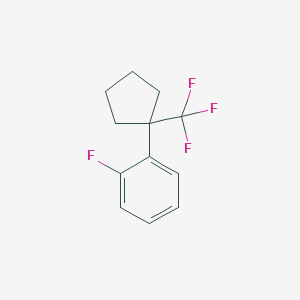![molecular formula C16H19BrN2O5 B12453542 (1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a carboxylic acid group and a hydrazinecarbonyl group linked to a 3-bromo-4-methoxybenzoyl moiety. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of cyclohexane-1-carboxylic acid with hydrazine to form the hydrazinecarbonyl derivative.
Benzoylation: The hydrazinecarbonyl intermediate is then reacted with 3-bromo-4-methoxybenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
(1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions, while the hydrazinecarbonyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-[N’-(3-CHLORO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID
- (1R,2S)-2-[N’-(3-FLUORO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID
Uniqueness
The uniqueness of (1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific substitution pattern and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C16H19BrN2O5 |
|---|---|
分子量 |
399.24 g/mol |
IUPAC 名称 |
(1R,2S)-2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19BrN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11+/m0/s1 |
InChI 键 |
CAJMHYNTBJZMPP-WDEREUQCSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12453460.png)

![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)

![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)

![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)

![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)


![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
